molecular formula C19H25N5O3 B5588581 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5588581
M. Wt: 371.4 g/mol
InChI Key: XRZNZWQGXUOYAI-UHFFFAOYSA-N
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Description

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.19573968 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antidiabetic Activities

Compounds derived from the imidazo[1,2-a]pyrimidin-2-ylcarbonyl moiety have shown promising anticancer and antidiabetic activities. For instance, a study on novel spirothiazolidine analogs, including structures akin to 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrated significant anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting a dual role in anticancer and antidiabetic therapy (Flefel et al., 2019).

Antifungal Activities

Research has also explored the antifungal potential of imidazo[1,2-a]pyrimidine derivatives. A study reported the synthesis and evaluation of new derivatives for antifungal activity against various strains, demonstrating moderate to high effectiveness. Specifically, compounds with modifications on the imidazo[1,2-a]pyrimidine scaffold showed notable activity against fungal strains, underlining the potential for developing new antifungal agents (Göktaş et al., 2014).

Synthetic Methodologies and Chemical Modifications

The synthetic versatility of the imidazo[1,2-a]pyrimidin-2-ylcarbonyl scaffold is another area of research interest. Studies have developed new synthetic routes and modifications to enhance the stability and performance of these compounds. For instance, research on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) has provided insights into medicinal chemistry strategies to improve the stability of these compounds. This research is crucial for the development of more effective and longer-lasting therapeutic agents (Linton et al., 2011).

Properties

IUPAC Name

8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-5-14(2)24-13-19(27-18(24)26)6-10-22(11-7-19)16(25)15-12-23-9-4-8-20-17(23)21-15/h4,8-9,12,14H,3,5-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNZWQGXUOYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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